Methyl 2-ethylbenzoylformate
CAS No.:
Cat. No.: VC13536199
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O3 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | methyl 2-(2-ethylphenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C11H12O3/c1-3-8-6-4-5-7-9(8)10(12)11(13)14-2/h4-7H,3H2,1-2H3 |
| Standard InChI Key | KPVRSCWSYIVWRB-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1C(=O)C(=O)OC |
| Canonical SMILES | CCC1=CC=CC=C1C(=O)C(=O)OC |
Introduction
Nomenclature and Structural Characteristics
Chemical Identity
Methyl 2-ethylbenzoylformate (IUPAC name: methyl 2-ethylbenzoylformate) is an aromatic ester with the molecular formula CHO, derived from benzoylformic acid. The compound features:
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A benzene ring substituted with an ethyl group at the ortho position (C2).
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A benzoylformate moiety (-C(O)COO-) esterified with a methyl group.
The structure is represented as:
This configuration confers unique electronic and steric properties, influencing reactivity and solubility .
Spectroscopic Data
While experimental spectra for methyl 2-ethylbenzoylformate are unavailable, analogs like methyl benzoylformate exhibit distinct spectral features:
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IR: Strong absorption bands at 1720–1750 cm (C=O stretch) and 1250–1300 cm (C-O ester stretch) .
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H NMR: Signals for the methyl ester (δ 3.8–3.9 ppm), aromatic protons (δ 7.2–8.1 ppm), and ethyl group (δ 1.2–1.4 ppm for -CHCH) .
Synthesis and Reaction Pathways
Direct Synthesis Strategies
Methyl 2-ethylbenzoylformate can be synthesized via Pd-catalyzed C–H activation, analogous to methods used for ortho-functionalized 2-arylpyridines . For example:
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Substrate Preparation: 2-Ethylbenzaldehyde is oxidized to 2-ethylbenzoylformic acid using KMnO or SeO.
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Esterification: The acid is treated with methanol and HSO to yield the methyl ester .
Example Reaction:
Alternative Routes
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Friedel-Crafts Acylation: Ethylation of benzoylformic acid followed by esterification .
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Cross-Coupling Reactions: Palladium-mediated coupling of 2-ethylbenzoyl chloride with methyl formate .
Physicochemical Properties
Physical State and Solubility
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Appearance: Likely a colorless to pale yellow liquid (based on methyl benzoylformate analogs) .
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Boiling Point: Estimated 245–260°C (extrapolated from methyl 2-ethylhexanoate: 135°C at 760 mmHg) .
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Solubility: High solubility in organic solvents (e.g., ethanol, acetone); limited water solubility (<1 g/L) .
Stability and Reactivity
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Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding 2-ethylbenzoylformic acid .
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Photoreactivity: Potential photoinitiating properties under UV light, similar to methyl benzoylformate .
Industrial and Research Applications
UV-Curable Coatings and Inks
Methyl 2-ethylbenzoylformate may act as a photoinitiator in UV-curable formulations, facilitating rapid polymerization. The ethyl group enhances solubility in non-polar resins, improving film formation .
Pharmaceutical Intermediates
The compound’s keto-ester functionality makes it a precursor for heterocyclic drugs, such as benzimidazoles and quinazolines .
Agrochemicals
As a building block for herbicides (e.g., Benzimidazolinone derivatives), its ethyl substituent could improve soil persistence and bioavailability .
Future Directions
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